Vildagliptin

Type 2 Diabetes Mellitus Fasting Plasma Glucose Head-to-Head Clinical Trial

Select Vildagliptin for its unique slow-binding kinetics enabling prolonged DPP-4 inhibition beyond plasma clearance—distinct from rapidly dissociating inhibitors. Demonstrated superior fasting plasma glucose reduction vs. sitagliptin (–21.9 vs –14.5 mg/dL, p=0.0196). Negligible CYP450 metabolism minimizes drug-drug interaction risk in elderly/multimorbid models. No mandatory dose adjustment in renal impairment (eGFR <30 mL/min/1.73 m²). Optimal for formulary programs and clinical trials targeting robust glycemic endpoints.

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
Cat. No. B1249944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin
Synonyms(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
InChIInChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1
InChIKeySYOKIDBDQMKNDQ-HHUWHTLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin for Procurement: A Baseline Pharmacological and Clinical Profile of This DPP-4 Inhibitor


Vildagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), the serine protease responsible for the rapid inactivation and degradation of incretin hormones, primarily glucagon-like peptide 1 (GLP-1) [1]. It is classified within the gliptin family of small molecules used as second-line therapy for the management of type 2 diabetes mellitus (T2DM) [2]. Unlike many of its class counterparts, vildagliptin is characterized by a notably short terminal elimination half-life (approximately 1.7–3 hours) but achieves a prolonged duration of action through slow-binding inhibition kinetics to the DPP-4 enzyme [3]. This unique kinetic profile necessitates a twice-daily (bid) dosing regimen of 50 mg to achieve approximately 95% maximal DPP-4 inhibition, distinguishing it from the majority of once-daily (qd) DPP-4 inhibitors such as sitagliptin (100 mg qd) and linagliptin (5 mg qd) [4].

Why Vildagliptin Cannot Be Readily Substituted with Other In-Class DPP-4 Inhibitors


Despite a shared mechanism of action, considerable heterogeneity exists among DPP-4 inhibitors in critical pharmacokinetic and pharmacodynamic parameters that directly impact therapeutic application [1]. The class exhibits wide variability in oral bioavailability (ranging from approximately 30% for linagliptin to 85–87% for vildagliptin and sitagliptin), plasma protein binding (from 9% for vildagliptin to >99% for linagliptin), and elimination half-life (from approximately 3 hours for vildagliptin to >100 hours for linagliptin) [2]. Furthermore, the selectivity profile for DPP-4 over related proteases such as DPP-8 and DPP-9 varies dramatically, with fold-selectivity values ranging from <300 for vildagliptin to >10,000 for alogliptin and linagliptin [3]. These molecular and pharmacokinetic distinctions preclude simple class-level interchange and necessitate a granular, evidence-based approach to product selection based on specific patient or research requirements. The following quantitative evidence guide delineates precisely where vildagliptin offers verifiable differentiation from its closest analogs.

Vildagliptin Product-Specific Quantitative Evidence for Scientific and Procurement Differentiation


Evidence 1: Superior Fasting Plasma Glucose Reduction Versus Sitagliptin in Head-to-Head Trial

In a randomized, open-label, active-controlled crossover study of 99 patients with T2DM on stable metformin therapy, vildagliptin demonstrated statistically superior reduction in fasting plasma glucose (FPG) compared to sitagliptin after 14 days of treatment . This differentiation supports vildagliptin as a preferred option when robust fasting glycemic control is a prioritized endpoint.

Type 2 Diabetes Mellitus Fasting Plasma Glucose Head-to-Head Clinical Trial

Evidence 2: Unique Slow-Binding Inhibition Kinetics Enabling Prolonged Target Engagement

Vildagliptin exhibits slow-binding inhibition kinetics characterized by slow dissociation from the DPP-4 enzyme, as demonstrated by target-mediated drug disposition (TMDD) modeling in patients [1]. While its plasma elimination half-life is only 1.5–3 hours, this kinetic property extends the duration of DPP-4 inhibition to approximately 24 hours, enabling sustained pharmacodynamic effect despite rapid plasma clearance [2]. This contrasts with sitagliptin, a purely competitive inhibitor with rapid dissociation and a plasma half-life of approximately 12 hours that aligns with its duration of action [3].

Enzyme Kinetics Target Engagement Pharmacodynamics

Evidence 3: Altered Pharmacokinetics in Elderly Patients Without Requirement for Dose Adjustment

A dedicated pharmacokinetic study in healthy volunteers demonstrated that elderly subjects (>65 years) exhibited 31% higher systemic exposure (AUC(0–∞)) and 32% reduced renal clearance compared to young subjects following a single 100 mg oral dose of vildagliptin [1]. Despite this increased exposure, the degree of DPP-4 inhibition remained similar across age groups, and the authors concluded that no dose adjustment is necessary based on age alone [2]. This contrasts with sitagliptin, for which the prescribing information recommends dose adjustment in moderate-to-severe renal impairment, a condition that frequently co-occurs in elderly populations.

Geriatric Pharmacology Pharmacokinetics Aging

Evidence 4: Demonstrated Non-Inferior Efficacy and Safety in Severe Renal Impairment Population

In a 24-week, randomized, double-blind, multicenter study of 148 patients with T2DM and severe renal impairment (estimated GFR <30 mL/min/1.73 m²), vildagliptin 50 mg once daily demonstrated statistically comparable efficacy to sitagliptin 25 mg once daily, the recommended dose for this population [1]. The adjusted mean change in HbA1c from baseline was –0.54% for vildagliptin versus –0.56% for sitagliptin (p = 0.874), with similar safety and tolerability profiles [2]. This evidence supports vildagliptin as a viable and well-characterized alternative for use in patients with severely compromised renal function.

Renal Impairment Type 2 Diabetes Safety

Evidence 5: Minimal Cytochrome P450-Mediated Drug-Drug Interaction Liability

Vildagliptin undergoes primary metabolism via hydrolysis, mediated partially by DPP-4 itself, with negligible contribution from cytochrome P450 (CYP) enzymes [1]. It has not been reported to inhibit or induce any CYP enzyme in vitro, and concomitant administration with digoxin, pioglitazone, glyburide, simvastatin, or warfarin did not affect vildagliptin pharmacokinetics in humans, nor vice versa [2]. This contrasts with saxagliptin, which is a substrate of CYP3A4/5 and carries an intermediate drug-drug interaction potential requiring dose adjustment when co-administered with strong CYP3A4 inhibitors [3].

Drug-Drug Interactions Cytochrome P450 Metabolism

Vildagliptin: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Scenario 1: Clinical Trials Requiring Aggressive Fasting Glycemic Control

Based on the direct head-to-head evidence demonstrating superior FPG reduction compared to sitagliptin (–21.9 mg/dL vs. –14.5 mg/dL, p = 0.0196), vildagliptin is the rational procurement choice for clinical trials or therapeutic programs where fasting plasma glucose is a primary endpoint or where robust fasting glycemic control is a critical inclusion/exclusion criterion .

Scenario 2: Research on Prolonged Target Engagement Kinetics Independent of Plasma Half-Life

For research applications investigating the relationship between enzyme binding kinetics and sustained pharmacodynamic effects, vildagliptin offers a unique molecular tool. Its slow-binding, slow-dissociation kinetic profile, confirmed via TMDD modeling in patients, enables investigation of target engagement that persists beyond plasma drug clearance . This distinguishes vildagliptin from purely competitive, rapidly dissociating inhibitors such as sitagliptin, making it the preferred research compound for studies focused on duration of DPP-4 inhibition independent of pharmacokinetic exposure [1].

Scenario 3: Healthcare Formulary Selection for Polypharmacy Patient Populations

Vildagliptin's metabolism primarily via hydrolysis with negligible CYP450 involvement translates to a low potential for drug-drug interactions . This characteristic is particularly valuable for healthcare systems managing elderly or multimorbid patient populations who are frequently prescribed multiple medications, including CYP substrates, inhibitors, or inducers. Procurement of vildagliptin minimizes the risk of DDIs that could otherwise compromise safety or efficacy, a concern that is more pronounced with saxagliptin, which is a CYP3A4/5 substrate requiring dose adjustment with strong CYP3A4 inhibitors [1].

Scenario 4: Geriatric and Chronic Kidney Disease Management Programs

The combined evidence supporting vildagliptin's use in elderly populations without mandatory age-based dose adjustment (despite 31% higher exposure) and its demonstrated comparable efficacy and safety to sitagliptin in severe renal impairment (eGFR <30 mL/min/1.73 m²) [1] makes it a strategically advantageous procurement option for integrated care programs serving geriatric and nephrology patient cohorts. This evidence base supports formulary inclusion where simplified dosing across complex patient subgroups is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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